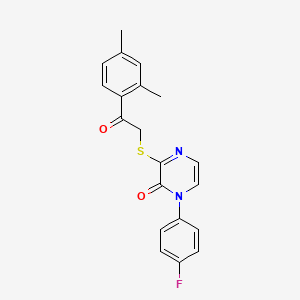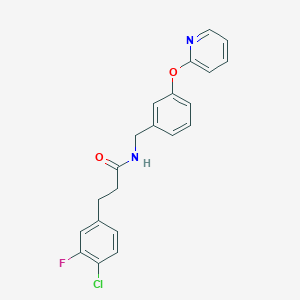
3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of phthalaldehydic acid with various amines. For instance, a compound with a pyrimidine and isobenzofuran moiety was synthesized in high yields and characterized by various techniques including IR, NMR, and X-ray diffraction . This suggests that a similar approach could potentially be applied to synthesize the target compound by reacting appropriate precursors under controlled conditions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as space group, unit-cell parameters, and conformation . These studies provide a foundation for understanding how the target compound might crystallize and the potential interactions it may have within a crystal lattice.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For example, a benzimidazoline derivative was used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . This indicates that benzimidazole derivatives can be reactive under certain conditions, which could be relevant for the target compound's reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through different assays. Antioxidant activity, DNA binding affinity, and interaction with dsDNA have been studied, providing insights into the biological activities and chemical behavior of these molecules . Theoretical studies, including molecular docking, have also been performed to predict interactions at the molecular level . These findings can be extrapolated to hypothesize about the properties of "3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol", such as its potential antioxidant capacity and DNA binding characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on similar compounds has focused on synthesizing new chemical entities with potential biological or catalytic activities. For example, studies have developed methods for the synthesis of new benzofuro[2,3-c]pyrazol-3(1H)-ones, exploring the chemical reactivity of dimethylphenoxy precursors in complex syntheses (Hogale, Shirke, & Kharade, 1995). Similarly, research into redox-active N-heterocyclic carbenes (NHCs) has examined the effects of redox-active functional groups on coordination chemistry and electronic properties, which might parallel investigations into the electronic properties influenced by the dimethylphenoxy and benzimidazolyl groups (Rosen et al., 2009).
Material Science and Organic Electronics
In material science, the exploration of photochemical reactivities of O-acetylated heteroaryl acyloin derivatives, including dimethylphenyl variants, has led to the development of methods for installing benzofuran moieties, which could be relevant for the synthesis or modification of compounds like 3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol for organic electronic applications (Bisht, Singh, Krishnamoorthy, & Nithyanandhan, 2018).
Pharmacological Investigations
On the pharmacological front, compounds with benzimidazole motifs have been investigated for their potential as minor groove-binding agents in DNA, showing antitumor activity. This suggests that similar structures could be explored for therapeutic applications, especially in oncology (Mann et al., 2001). Additionally, studies on beta-adrenoceptor blocking agents, involving derivatives of aryloxypropan-2-ols, hint at the cardiovascular applications of structurally related compounds (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Eigenschaften
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-6-5-7-15(2)20(14)25-13-17(24)12-23-19-9-4-3-8-18(19)22-21(23)16-10-11-16/h3-9,16-17,24H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTSXYDZWLLEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019019.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)
![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)
